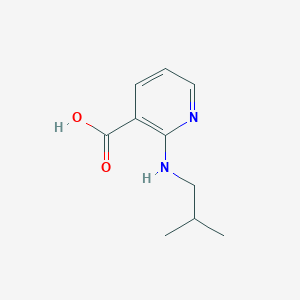
2-(Isobutylamino)nicotinic acid
Overview
Description
2-(Isobutylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an isobutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)nicotinic acid typically involves the reaction of nicotinic acid with isobutylamine. The process can be carried out under various conditions, but a common method involves heating nicotinic acid with isobutylamine in the presence of a suitable catalyst. The reaction is usually performed in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylamino)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The isobutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(Isobutylamino)nicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Isobutylamino)nicotinic acid involves its interaction with specific molecular targets in the body. The compound can bind to nicotinic acid receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular metabolism, enzyme activity, and gene expression, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the isobutylamino group.
Nicotinamide: An amide derivative of nicotinic acid.
2-(Methylamino)nicotinic Acid: A similar compound with a methylamino group instead of an isobutylamino group.
Uniqueness
2-(Isobutylamino)nicotinic acid is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s binding affinity to certain receptors and enzymes, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methylpropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)6-12-9-8(10(13)14)4-3-5-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTRGMFIJRDUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651289 | |
| Record name | 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019461-50-7 | |
| Record name | 2-[(2-Methylpropyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1,N1-diethyl-N4-[2-(4-methoxyphenoxy)ethyl]-1,4-benzenediamine](/img/structure/B1385628.png)
![4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1385631.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385635.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385636.png)




![N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline](/img/structure/B1385644.png)

![N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine](/img/structure/B1385646.png)
